molecular formula C23H27ClO7 B580148 (2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol CAS No. 1620758-33-9

(2R,3R,4R,5S,6R)-2-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol

Cat. No. B580148
CAS RN: 1620758-33-9
M. Wt: 450.912
InChI Key: OBWASQILIWPZMG-DNNBANOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound is not explicitly detailed in the search results. It’s likely that the synthesis involves complex organic chemistry reactions .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .

Scientific Research Applications

Type 2 Diabetes Mellitus Management

Empagliflozin is primarily used as an oral glucose-lowering drug. It functions as an inhibitor of the sodium-glucose cotransporter 2 (SGLT2), which leads to increased urinary glucose excretion. This contributes to improved glycemic control, better glucose metabolism, reduced glucotoxicity, and decreased insulin resistance. In patients with type 2 diabetes mellitus (T2DM), empagliflozin effectively lowers fasting blood glucose, postprandial blood glucose, average daily glucose levels, and glycated hemoglobin A1C (HbA1C), and also leads to significant weight reduction .

Heart Failure Treatment

Empagliflozin has demonstrated a breakthrough in the treatment of heart failure (HF). It has been shown to reduce hospitalizations for HF and the number of deaths from cardiovascular causes. The drug’s nephroprotective effect is particularly beneficial in reducing the incidence of renal events, including death from renal causes, as well as the risk of end-stage renal failure .

Antioxidant Defense in Hepatocytes

Research indicates that empagliflozin enhances antioxidant defense, which attenuates lipotoxicity and protects hepatocytes. It promotes FoxO3a- and Nrf2-mediated nuclear translocation via the CAMKK2/AMPK pathway, which is crucial in combating oxidative stress and improving mitochondrial functions. This mechanism is particularly important in the context of nonalcoholic steatohepatitis, where lipotoxicity plays a significant role .

Modulation of Leukocyte–Endothelium Interactions

Empagliflozin has been studied for its effects on leukocyte–endothelium interactions, which are critical in the inflammatory response. The compound may influence adhesion molecules, ROS production, and NFkB-p65 transcription factor expression, which are all pivotal in the pathophysiology of various inflammatory diseases .

Renal Protection

Apart from its role in managing T2DM and HF, empagliflozin offers renal protective benefits. It reduces the progression of chronic kidney disease (CKD) and delays the onset of end-stage renal disease. This is particularly important for patients with T2DM, who are at a higher risk of developing CKD .

Weight Management

Empagliflozin contributes to weight loss in patients with T2DM. This is attributed to its ability to increase urinary glucose excretion, which leads to a caloric deficit. Weight management is a crucial aspect of managing T2DM, as it can improve insulin sensitivity and reduce the risk of cardiovascular complications .

Mechanism of Action

The mechanism of action of this compound is not provided in the search results .

Safety and Hazards

The safety and hazards associated with this compound are not detailed in the search results .

Future Directions

The future directions for the research and application of this compound are not provided in the search results .

properties

IUPAC Name

(2R,3R,4R,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27ClO7/c24-18-6-3-14(23-22(28)21(27)20(26)19(11-25)31-23)10-15(18)9-13-1-4-16(5-2-13)30-17-7-8-29-12-17/h1-6,10,17,19-23,25-28H,7-9,11-12H2/t17-,19+,20+,21-,22+,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWASQILIWPZMG-DNNBANOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)C4C(C(C(C(O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1OC2=CC=C(C=C2)CC3=C(C=CC(=C3)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27ClO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1620758-33-9
Record name Empagliflozin alpha-anomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1620758339
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMPAGLIFLOZIN .ALPHA.-ANOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2B7SR85N8B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.